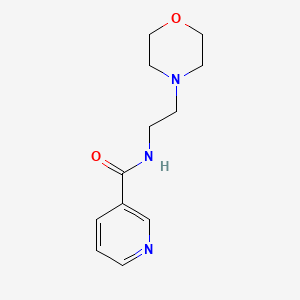

N-(2-Morpholinoethyl)nicotinamide

Descripción general

Descripción

N-(2-Morpholinoethyl)nicotinamide is a chemical compound with the linear formula C12H17O2N3Cl2 . It is a derivative of nicotinamide, which is a form of vitamin B3 . It contains a total of 35 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 Pyridine .

Synthesis Analysis

A series of this compound and N-(3-morpholinopropyl)nicotinamide derivatives have been designed, synthesized, and evaluated in vitro for their monoamine oxidase (MAO) A and B inhibitory activity and selectivity .Molecular Structure Analysis

The molecular structure of this compound consists of 34 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms . It also contains 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 Pyridine .Chemical Reactions Analysis

This compound and its derivatives have been found to inhibit monoamine oxidase (MAO) A and B. Most of these synthesized compounds proved to be potent, and selective inhibitors of MAO-A rather than of MAO-B .Aplicaciones Científicas De Investigación

Monoamine Oxidase Inhibitors : A series of N-(2-morpholinoethyl)nicotinamide derivatives were synthesized and evaluated for their inhibitory activity and selectivity against monoamine oxidase (MAO) A and B. These compounds displayed potent MAO-A inhibitory properties, with 5-Chloro-6-hydroxy-N-(2-morpholinoethyl)nicotinamide showing the highest potency and selectivity (Shi et al., 2010).

Corrosion Inhibition : N-(morpholinomethyl) nicotinamide, a Mannich base of nicotinamide, exhibited high corrosion inhibition efficiency on brass in acidic conditions. This efficiency is attributed to parameters like free energy, entropy, enthalpy, and was observed through techniques like weight loss and electrochemical methods (Zulfareen et al., 2017).

Stem Cell Applications : Nicotinamide, an amide form of vitamin B3, impacts cell survival and differentiation in human pluripotent stem cells. It acts as an inhibitor of multiple kinases, including ROCK and casein kinase 1, thus affecting embryonic stem cell pluripotency and differentiation (Meng et al., 2018).

Neuroprotection in Glaucoma : Nicotinamide provides neuroprotection in glaucoma by safeguarding against mitochondrial and metabolic dysfunction. This includes protecting retinal ganglion cells in rodent models of ocular hypertensive, axon degenerative, and mitochondrial degenerative insults (Tribble et al., 2021).

Dermatological Applications : Nicotinamide (niacinamide) is used in dermatology for various applications, including nonmelanoma cancer prophylaxis, blistering disorders, acne vulgaris, and cosmetic indications. It functions as a precursor of coenzymes essential for numerous body reactions (Forbat et al., 2017).

Metabolic Effects in Cancer Cells : The metabolic effects of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition on human cancer cells were studied using a global mass spectrometry-based metabolomic approach. This approach highlighted alterations in amino acids metabolism, the citric acid cycle (TCA), and the pentose phosphate pathway, suggesting nicotinamide's role in cellular metabolism (Tolstikov et al., 2014).

Propiedades

IUPAC Name |

N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c16-12(11-2-1-3-13-10-11)14-4-5-15-6-8-17-9-7-15/h1-3,10H,4-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNDORAWCIEWNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

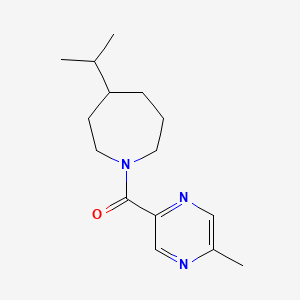

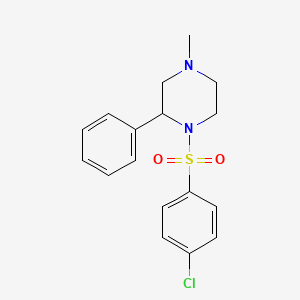

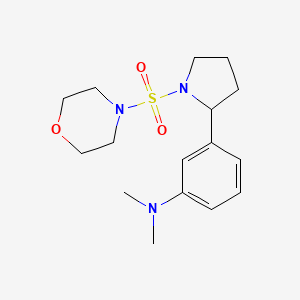

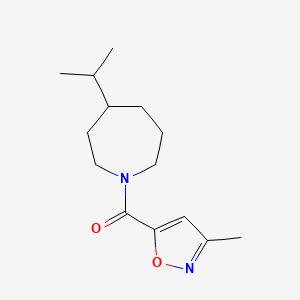

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(dimethylamino)piperidin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone](/img/structure/B7563041.png)

![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B7563059.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[4-(oxolane-2-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7563073.png)

![1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B7563076.png)

![3-Phenyl-6-[2-(1,2,4-triazol-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B7563088.png)

![(3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7563122.png)

![N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563128.png)